N-(2-Hydroxyethyl)formamide

Description

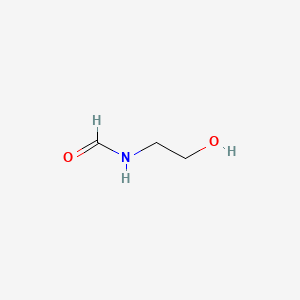

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c5-2-1-4-3-6/h3,5H,1-2H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMUPQJDKBGDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883477 | |

| Record name | N-(2-Hydroxyethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-06-1 | |

| Record name | N-(2-Hydroxyethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)formamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-hydroxyethylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Pathways and Methodologies for N 2 Hydroxyethyl Formamide

Conventional Synthetic Approaches

The primary industrial production of N-(2-Hydroxyethyl)formamide relies on well-established chemical reactions designed for efficiency and yield.

A prevalent method for synthesizing this compound involves the reaction between formamide (B127407) and 2-chloroethanol (B45725). This approach is a cornerstone of both laboratory-scale preparation and larger industrial manufacturing.

To facilitate this reaction, acid catalysts are employed. Catalysts such as sulfuric acid are commonly used to promote the esterification/substitution reaction. The acid catalyst protonates the hydroxyl group of 2-chloroethanol, making it a better leaving group and thereby increasing the electrophilicity of the carbon atom. This promotion enhances the reaction rate and helps drive the reaction towards completion. The amount of acid catalyst used is a critical parameter, typically ranging from 0.001 to 10 mol % relative to the reactants. google.comepo.org

The efficiency and yield of the synthesis are highly dependent on specific process parameters. The reaction is typically carried out by mixing formamide and 2-chloroethanol with the acid catalyst, followed by moderate heating under controlled temperatures. Industrial production may utilize continuous stirred-tank reactors or flow reactors to ensure optimal mixing and heat transfer.

Below is a table summarizing typical process parameters for this synthesis.

| Parameter | Value/Description | Source(s) |

| Reactants | Formamide, 2-Chloroethanol | |

| Catalyst | Acid catalysts (e.g., Sulfuric Acid) | |

| Temperature | Moderately elevated temperatures | |

| Reactor Type | Continuous stirred-tank reactors (CSTR) or flow reactors | |

| Reaction Medium | Acidic aqueous or alcoholic media |

This compound is also known to form as a secondary degradation product in amine-based systems, particularly those used for post-combustion CO2 capture. ntnu.notrimeric.com

In amine-based CO2 capture systems that utilize monoethanolamine (MEA), oxidative degradation of the amine can occur. researchgate.nettandfonline.com This degradation process can lead to the formation of various byproducts, including formic acid. researchgate.nettandfonline.com Formic acid can then react with monoethanolamine in the system to produce this compound. researchgate.netsmolecule.comhw.ac.uk

The formation of HEF in these systems is considered a solvent loss pathway and can impact the efficiency of the CO2 capture process. ntnu.no Studies have shown that formic acid can exist in equilibrium with its corresponding amide, HEF, within the amine solution. researchgate.net Oxalic acid has also been identified as a reactive intermediate that can decompose into formic acid, which in turn leads to the formation of the stable this compound. researchgate.nettandfonline.com

The table below outlines the context for the formation of HEF as a degradation product.

| System | Reactants | Conditions | Product | Source(s) |

| Amine-based CO2 Capture | Monoethanolamine (MEA), Formic Acid (from MEA oxidation) | Elevated temperatures, presence of oxygen | This compound (HEF) | ntnu.noresearchgate.nettandfonline.com |

Formation as a Degradation Product in Amine-Based Systems

Context within Oxidative Degradation Mechanisms

This compound (HEF) is frequently identified as a secondary degradation product, particularly within the context of industrial processes that utilize aqueous amine solutions for carbon capture. The formation of HEF is a well-documented phenomenon in the oxidative degradation of monoethanolamine (MEA), a common solvent in post-combustion CO₂ capture systems.

The mechanism for HEF formation is understood to be a multi-step process. Initially, the primary amine, MEA, undergoes oxidation, leading to the formation of various primary degradation products. These include aldehydes and carboxylic acids, most notably formic acid. acs.orglookchem.com The subsequent reaction between the generated formic acid and a remaining MEA molecule results in the formation of the stable amide, this compound. acs.orgmdpi.com Research has also identified oxalic acid as a reactive intermediate in some degradation pathways. This oxalic acid can decompose to produce formic acid, which then contributes to the formation of HEF. acs.orgacs.orgepa.gov

The rate of MEA degradation and the resulting yield of HEF are significantly influenced by operational parameters such as temperature and the concentration of oxygen. lookchem.comepa.gov Experimental studies have shown that an increase in either temperature or oxygen partial pressure accelerates the degradation of MEA, thereby promoting the formation of secondary products like HEF. lookchem.com The presence of metal ions, such as iron, can also act as catalysts, further increasing the rate of oxidative degradation. epa.govepa.gov

The following table, derived from experimental data, illustrates the impact of temperature and oxygen concentration on the formation of this compound over time during the oxidative degradation of a 30 wt% MEA solution.

| Time (hours) | Temperature (°C) | O₂ Concentration (%) | HEF Concentration (mmol/kg) |

| 100 | 55 | 21 | 5.2 |

| 100 | 55 | 98 | 15.1 |

| 100 | 75 | 21 | 25.8 |

| 100 | 75 | 98 | 80.3 |

| 300 | 55 | 21 | 14.9 |

| 300 | 55 | 98 | 42.5 |

| 300 | 75 | 21 | 68.7 |

| 300 | 75 | 98 | 210.4 |

| 500 | 55 | 21 | 23.1 |

| 500 | 55 | 98 | 65.6 |

| 500 | 75 | 21 | 99.1 |

| 500 | 75 | 98 | 295.7 |

Data adapted from studies on MEA oxidative degradation. lookchem.com

Advanced and Sustainable Synthetic Strategies

Beyond its formation as a degradation byproduct, research has explored targeted and sustainable methods for synthesizing this compound and related compounds. These strategies focus on utilizing renewable feedstocks and advanced catalytic systems to improve efficiency and environmental performance.

Catalytic Conversion of Carbon Dioxide and Water

A significant area of green chemistry research focuses on the utilization of carbon dioxide (CO₂) as a C1 building block for chemical synthesis. The catalytic conversion of CO₂ and water represents a highly sustainable pathway for producing formamides, including derivatives like HEF.

The mechanism for converting CO₂ into formamides involves several key steps. In processes utilizing certain heterogeneous catalysts, CO₂ is first reduced on the catalyst surface. This reduction can form intermediates such as formate (B1220265). acs.org In one proposed pathway, these intermediates then react with a nitrogen source to yield the formamide product. nih.gov

Studies on Ni-Fe nitride heterostructures suggest that under hydrothermal conditions, water acts as the hydrogen source while the metal nitride itself can serve as the nitrogen source. nih.gov The proposed mechanism involves the initial formation of formic acid from CO₂ and water, which then reacts with either lattice nitrogen from the catalyst or ammonia (B1221849) formed in-situ to produce formamide. nih.gov This demonstrates a direct pathway from CO₂ and H₂O to C-N bond formation. nih.gov Other mechanistic studies using molecular catalysts have elucidated a "baton-relay-like" transfer of active sites during CO₂ reduction, where different parts of the catalyst molecule facilitate sequential steps of the conversion. nih.gov

Bimetallic catalysts have shown particular promise for the N-formylation of amines using CO₂. The interaction between two different metals can create unique electronic and structural properties that enhance catalytic activity and selectivity compared to their monometallic counterparts.

Several bimetallic systems have been investigated:

Nickel-Iron (Ni-Fe): Ni-Fe nitride heterostructures have been demonstrated to be effective for the direct conversion of CO₂ and H₂O into formamide and other prebiotic molecules under mild hydrothermal conditions. acs.orgnih.govnih.gov

Cobalt-Nickel (Co-Ni): Bimetallic nanoalloys of cobalt and nickel, derived from metal-organic frameworks (MOFs), have been successfully used as catalysts for CO₂ fixation, including the synthesis of benzimidazoles, which involves a formamide intermediate step. mdpi.com

Palladium-Gold (Pd-Au): Supported Pd-Au alloy nanoparticles have exhibited excellent activity for the N-formylation of amines using a mixture of CO₂ and H₂. acs.org The enhanced performance is attributed to beneficial electronic interactions between the palladium and gold atoms. acs.org

Ruthenium-based Systems: While not always bimetallic, ruthenium pincer-type complexes are highly efficient for the N-formylation of various amines, including diethanolamine (B148213) (to produce N,N-bis(2-hydroxyethyl)formamide), with CO₂ and H₂. acs.org

The choice of metals and the catalyst support structure are critical factors in optimizing the reaction for specific formamide products.

Despite the promise of using CO₂ as a feedstock, significant research challenges remain. A primary obstacle is achieving high selectivity for a specific target molecule like this compound. Many catalytic systems produce a mixture of products, necessitating complex and costly separation processes.

The direct catalytic synthesis of HEF from CO₂, water, and ethanolamine (B43304) is an area that requires further development. While research has successfully demonstrated the synthesis of related compounds like N,N-dimethylformamide and N,N-bis(2-hydroxyethyl)formamide, the optimization for monosubstituted derivatives like HEF is an ongoing challenge. acs.org Current catalytic methods involving CO₂ are often still at the laboratory scale and require further optimization to become viable for industrial application, particularly for producing specific hydroxyethyl (B10761427) formamide derivatives. Key areas for future research include designing catalysts with higher selectivity, improving long-term catalyst stability, and developing processes that can operate efficiently under milder conditions.

Exploration of Bimetallic Catalyst Systems

High-Throughput Synthesis Methodologies

High-throughput synthesis methodologies involve the use of automated robotic systems to perform a large number of chemical reactions in parallel. This approach is a cornerstone of modern materials and drug discovery, allowing for the rapid creation and screening of vast libraries of compounds.

While high-throughput techniques are widely used for the synthesis of amides and other functional molecules in pharmaceutical and materials science research, there is currently a lack of specific published literature detailing the high-throughput synthesis of this compound itself. The focus of such research is typically on discovering new molecules with specific biological or material properties, rather than on the bulk synthesis of a known, relatively simple compound like HEF. However, the compound has been subjected to high-throughput screening and transcriptomics assays to characterize its biological activity profile, indicating its inclusion in large chemical libraries for testing. epa.govepa.gov The fundamental reactions used in amide synthesis, such as the reaction of an amine with a carboxylic acid or its derivative, are readily adaptable to high-throughput platforms, suggesting that such a synthesis of HEF is technically feasible if required for a specific screening campaign.

Automation and Parallelization in this compound Synthesis

Automation in chemical synthesis provides substantial benefits by enabling high-throughput screening of reaction conditions, leading to faster process optimization. In fields related to the synthesis of vinyl monomers, for which this compound can be an intermediate, automated parallel synthesizers are employed. mdpi.com These systems allow for numerous reactions to be run simultaneously under varied conditions, systematically exploring the effects of different catalysts, solvents, and temperatures on reaction outcomes. mdpi.com

For the production of N-(α-hydroxyethyl)formamide, a closely related compound, patented production devices outline a method that incorporates significant automation. epo.org This includes automated steps for mixing a basic catalyst with formamide in a dedicated tank and then feeding this mixture into a reactor to be brought into contact with acetaldehyde. epo.org Such automated systems ensure precise control over reagent addition and mixing, which are critical for consistent product quality and yield. epo.org

Screening for Optimal Reaction Conditions

The identification of optimal reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic screening of various parameters, including catalysts, temperature, pressure, and reactant ratios.

For formamide synthesis processes, screening different catalysts is a common practice to find the most effective one. For instance, in the formylation of morpholine, a variety of catalysts can be tested to determine which provides the highest yield under specific pressure conditions. google.com A similar approach is applicable to this compound synthesis.

Temperature and pressure are also critical variables. Research into continuous formate synthesis, a related process, involves detailed screening of both temperature and pressure to maximize product yield. acs.org For the synthesis of N-(α-hydroxyethyl)formamide, a reaction temperature between 0°C and 40°C is preferred to ensure product selectivity and stability. google.com The process often involves the use of a basic catalyst, with the optimal amount typically ranging from 0.1 to 5 mol % relative to the formamide. google.com

The table below summarizes key parameters screened in related formamide synthesis processes, which are instructive for optimizing the production of this compound.

| Parameter | Range/Type Investigated | Purpose | Reference |

| Catalyst | Basic Catalysts (e.g., hydroxides, carbonates) | To promote the reaction of formamide with an aldehyde/epoxide. | google.com |

| Temperature | 0°C to 40°C | To enhance selectivity and maintain product stability. | google.com |

| Pressure | Up to 40 bar (in related CO2 hydrogenation) | To increase reaction rate and yield. | acs.org |

| Reactant Ratio | Equimolar or varied ratios of reactants | To optimize conversion and minimize side reactions. | acs.org |

Industrial Synthesis and Process Optimization

On an industrial scale, the synthesis of this compound is focused on efficiency, scalability, and economic viability. This necessitates the optimization of reaction systems, temperature and pressure regimes, and the choice of reaction media.

Continuous Reactor Systems

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis, including enhanced safety, better process control, and improved product consistency. mt.com Continuous stirred-tank reactors (CSTRs) or tubular/coil-based flow reactors are commonly employed. google.com In these systems, reactants are continuously pumped into the reactor where they mix and react, and the product stream is continuously collected. mt.comsyrris.jp

A key benefit of continuous flow reactors is the precise control over reaction parameters like stoichiometry, residence time, and temperature. syrris.jp For instance, in the synthesis of formamides from CO2, a CSTR can be used where the reaction mixture is intensively stirred at a set temperature, with the product mixture flowing out to a separator. acs.org This setup allows for stable, long-term operation, which is crucial for industrial production. acs.org The choice between reactor types, such as glass microreactors or stainless steel coils, depends on the required temperature, pressure, and chemical compatibility. google.comsyrris.jp

Role of Controlled Temperature and Pressure Regimes

Temperature and pressure are critical control parameters in the industrial synthesis of this compound, directly influencing reaction rates, selectivity, and product stability.

Temperature: The synthesis of N-(α-hydroxyethyl)formamide is typically conducted at a controlled temperature range of 0°C to 40°C. google.com Operating within this window is crucial to manage the reaction's selectivity and the stability of the product. google.com In some related degradation and formation pathways, temperatures can range from 100°C to 200°C. researchgate.net Continuous reactors provide excellent heat transfer, allowing for precise temperature control even in highly exothermic reactions, which is a significant advantage over large-scale batch reactors. mt.com

Pressure: While many formamide syntheses can be run at atmospheric pressure, operating at elevated pressures can be advantageous. In continuous flow systems, applying pressure allows reactions to be conducted at temperatures above the solvent's normal boiling point, potentially increasing reaction rates and yields. mt.com Back pressure regulators are standard components in flow chemistry setups to maintain the desired system pressure. mt.com In processes like the hydrogenation of CO2 to formates, screening pressures up to 40 bar has been shown to significantly impact yield. acs.org

The following table details typical temperature and pressure conditions in relevant synthesis processes.

| Process | Temperature Range | Pressure Range | Significance | Reference |

| N-(α-hydroxyethyl)formamide Synthesis | 0°C to 40°C | Atmospheric | Optimizes selectivity and product stability. | google.com |

| Continuous Formate Synthesis | 140°C | 40 bar | Increases reaction yield significantly. | acs.org |

| General Flow Chemistry | Above solvent boiling point | Controlled via back pressure regulator | Enables higher reaction rates and throughput. | mt.com |

Reaction Media Considerations

The choice of solvent or reaction medium is a critical factor in the synthesis of this compound, affecting reactant solubility, catalyst performance, and product isolation.

To prevent the solidification of the crystalline N-(α-hydroxyethyl)formamide product within the reactor, especially when operating at preferred temperatures between 0°C and 40°C, it is advantageous to carry out the reaction in a solvent. google.com For industrial production, acidic aqueous or alcoholic media are often considered to facilitate the reaction.

In advanced continuous processes, biphasic systems are utilized to improve catalyst recycling and product separation. For example, a reaction system for formamide synthesis from CO2 employed a nonpolar alcohol phase to immobilize the catalyst and an aqueous phase to extract the formamide product in-situ. acs.org This approach not only simplifies purification but also enhances the stability and reusability of the catalyst over extended operational periods. acs.org The choice of media can also influence the formation of by-products, making it a key parameter for process optimization.

Chemical Reactivity and Mechanistic Studies of N 2 Hydroxyethyl Formamide

Fundamental Reaction Types

The presence of distinct functional groups allows N-(2-Hydroxyethyl)formamide to undergo several fundamental types of chemical reactions.

Oxidation Pathways of Hydroxyethyl (B10761427) Groups

The primary alcohol of the hydroxyethyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. This is a characteristic reaction of primary alcohols.

In the context of amine-based carbon capture processes, this compound is often formed as a secondary degradation product. ntnu.no For instance, in monoethanolamine (MEA) solutions used for CO2 scrubbing, oxidative degradation can lead to the formation of formic acid. tandfonline.com This formic acid can then react with MEA to produce this compound. hw.ac.uktandfonline.com While this is a formation pathway for HEF, it originates from the oxidation of MEA. The hydroxyethyl group of HEF itself is susceptible to further oxidation under similar conditions. Oxalic acid has been identified as a reactive intermediate that can decompose into formic acid, which in turn leads to the stable this compound. tandfonline.com

| Reactant(s) | Condition/Catalyst | Product(s) | Research Finding |

| This compound | Oxidizing agent | N-(Formyl)aminoacetaldehyde or N-(Formyl)glycine | The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. |

| Monoethanolamine (MEA), Formic Acid | Dehydration | This compound | Identified as a secondary product in oxidative degradation of MEA solutions. hw.ac.ukresearchgate.net |

| Oxalic Acid | Decomposition | Formic Acid -> this compound | Oxalic acid acts as an intermediate, decomposing to formic acid which then forms the stable HEF. tandfonline.com |

Reduction Pathways of the Formamide (B127407) Moiety

The formamide group in this compound can undergo reduction to yield an amine. This reaction typically involves the cleavage of the carbon-nitrogen (C-N) bond within the amide functional group. cymitquimica.com The reduction of the formamide moiety results in the formation of N-methylethanolamine. This transformation is a standard reaction for amides, often accomplished using strong reducing agents like lithium aluminum hydride. The reaction proceeds by converting the carbonyl group of the amide into a methylene (B1212753) group.

| Reactant | Reducing Agent | Product | Mechanism |

| This compound | e.g., Lithium Aluminum Hydride | N-methylethanolamine | The formamide moiety is reduced to an amine. |

| This compound | Not specified | Amine product + Hydrogen gas | Involves the cleavage of a C-N bond. cymitquimica.com |

Nucleophilic Substitution Reactions of Hydroxyethyl Groups

The hydroxyl (-OH) group of the hydroxyethyl moiety is a functional group that can participate in nucleophilic substitution reactions. Through these reactions, the hydroxyl group can be replaced, leading to the formation of derivatives such as ethers or esters.

A specific example is the reaction of this compound with cyclic anhydrides, such as succinic anhydride (B1165640) or maleic anhydride, to form an ester. google.com This esterification reaction is a key step in a patented process for producing N-vinylformamide. google.com The initial reaction involves the nucleophilic attack of the hydroxyl group on the anhydride, opening the ring and forming a carboxylic acid ester intermediate.

| Reactant 1 | Reactant 2 | Product Type | Significance |

| This compound | Carboxylic Acid | Ester | Standard esterification reaction. |

| This compound | Alkyl Halide | Ether | Formation of an ether linkage. |

| This compound | Cyclic Anhydride (e.g., Succinic Anhydride) | Ester | Intermediate in the synthesis of N-vinylformamide. google.com |

Reaction Mechanisms

Understanding the mechanisms behind the reactions of this compound provides insight into its chemical behavior and interactions.

Investigation of Hydrogen Bonding Interactions in Reactivity

The this compound molecule contains both hydrogen bond donors (the -OH and N-H groups) and hydrogen bond acceptors (the oxygen atoms of the hydroxyl and carbonyl groups). This capacity for hydrogen bonding plays a crucial role in its physical properties and reactivity.

While specific mechanistic studies focusing solely on the hydrogen bonding of this compound are not extensively detailed in the provided search results, the behavior of structurally similar compounds provides strong evidence for its importance. For example, crystal structure analysis of N-(2,2,2-trichloro-1-hydroxyethyl)formamide reveals extensive intermolecular hydrogen bonding. iucr.orgnih.gov In the crystal lattice of this related molecule, individual molecules are linked by pairs of O-H···O hydrogen bonds to form dimers, which are then connected into layers by N-H···O hydrogen bonds. iucr.orgnih.gov It is highly probable that this compound engages in similar strong hydrogen bonding networks, influencing its interactions with other molecules and its role as a solvent or reagent. The hydrogen bond between the nitrogen atom and other molecules is a key aspect of its reactivity. cymitquimica.com

Adduct Formation Mechanisms (e.g., with CO2)

This compound has been identified as a significant degradation product in amine-based CO2 capture systems, particularly those using monoethanolamine (MEA). researchgate.nettandfonline.com Its formation is not a direct result of adduct formation with CO2 but rather a secondary reaction pathway.

The proposed mechanism involves the oxidative degradation of MEA, which produces carboxylic acids like formic acid. hw.ac.ukresearchgate.net These acids can exist in equilibrium with their corresponding carboxylate anions and protonated MEA, forming heat-stable salts. researchgate.net Subsequently, the formic acid can undergo a dehydration reaction with another MEA molecule to form the stable amide, this compound. researchgate.net Therefore, in the context of CO2 capture processes, the formation of HEF is an indicator of solvent degradation initiated by oxidation, rather than a direct CO2 adduct.

| Process | Precursors | Mechanism | Product |

| CO2 Capture (MEA degradation) | Monoethanolamine (MEA), Oxygen | 1. Oxidative degradation of MEA produces formic acid. 2. Dehydration reaction between formic acid and MEA. | This compound |

Studies on Hydrolysis and Alcoholysis Mechanisms

The hydrolysis and alcoholysis of this compound involve the nucleophilic attack on the carbonyl carbon of the formamide group. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from detailed studies on the parent compound, formamide, and related esters.

The hydrolysis of formamide in a neutral aqueous solution has been shown through ab initio calculations to proceed via a two-step mechanism. nih.govresearchgate.net The initial and rate-limiting step is the hydration of the carbonyl group to form a tetrahedral diol intermediate. nih.gov This transition state is facilitated by the involvement of water molecules. Following the formation of this intermediate, a water-assisted proton transfer occurs from one of the hydroxyl groups to the amino group, leading to the eventual dissociation into formic acid and ammonia (B1221849). nih.gov It is plausible that the hydrolysis of this compound follows a similar pathway, yielding formic acid and 2-aminoethanol. The presence of the hydroxyethyl group may influence the reaction rate through electronic and steric effects, as well as potential intramolecular hydrogen bonding.

The alcoholysis of this compound with an alcohol (R'OH) is expected to proceed through a similar nucleophilic acyl substitution mechanism. The alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form an ester (formate) and 2-aminoethanol. Kinetic and computational studies on the amidation of esters with formamide suggest that the formation and collapse of the tetrahedral intermediate are critical, with their transition states being potentially isoenergetic. researchgate.net The specific mechanism, whether concerted or stepwise, for the alcoholysis of amides can be influenced by the solvent and the nature of the reactants. acs.org

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at a molecular level. Methods such as Density Functional Theory (DFT) are instrumental in analyzing transition states, electronic structure, and correlating theoretical data with experimental findings.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for modeling the geometries of reactants, products, and, crucially, transition states along a reaction pathway. For the hydrolysis and alcoholysis of this compound, DFT calculations could be employed to model the structure of the tetrahedral intermediates and the transition states leading to their formation and breakdown.

For instance, in the hydrolysis of formamide, DFT calculations have been used to determine the Gibbs activation energy for the reaction, with results that are in excellent agreement with experimental data. researchgate.net A similar approach for this compound would involve mapping the potential energy surface for the reaction to identify the minimum energy path and the structure of the highest energy point, the transition state. libretexts.org The energy barrier calculated from these studies provides a quantitative measure of the reaction's feasibility. Theoretical studies on the degradation of other amines have successfully used DFT to elucidate mechanistic steps. sci-hub.se

Table 1: Illustrative Activation Energies for Related Reactions (Calculated using DFT)

| Reaction | System | Activation Energy (kcal/mol) | Computational Method |

| Hydrolysis | Formamide + 2 H₂O | ~25 | DFT/B3LYP |

| Alcoholysis | PET dimer + CH₃OH | ~34.8 | DFT/M06 |

| Ammonolysis | PET dimer + NH₃ | ~37.0 | DFT/M06 |

Note: This table presents data for related systems to illustrate the application of DFT in determining reaction barriers. Specific values for this compound are not available in the cited literature.

Modeling of HOMO-LUMO Gaps and Electronic Structure

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). arabjchem.org The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap generally implies higher reactivity. researchgate.net

For this compound, DFT calculations can model the HOMO and LUMO orbitals and determine the energy gap. The HOMO is expected to be localized on the nitrogen and oxygen atoms, which have lone pairs of electrons. The LUMO is likely to be the π* antibonding orbital of the carbonyl group. Nucleophilic attack, as in hydrolysis and alcoholysis, involves the interaction of the nucleophile's HOMO with the LUMO of the formamide's carbonyl carbon. arabjchem.org

Table 2: Conceptual HOMO-LUMO Analysis for this compound

| Molecular Orbital | Expected Location of High Electron Density | Role in Reactivity |

| HOMO | Nitrogen and Oxygen atoms | Electron donation |

| LUMO | Carbonyl group (C=O) | Electron acceptance |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

Note: This table is a conceptual representation. Precise orbital shapes and energies would require specific DFT calculations for this compound.

Correlation of Computational Data with Experimental Kinetic Parameters (e.g., Arrhenius Plots)

A powerful validation of computational models is the correlation of their predictions with experimental data. For chemical kinetics, this often involves comparing calculated activation energies with those derived from experimental rate constants measured at different temperatures. The Arrhenius equation describes the temperature dependence of the reaction rate constant, k:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. An Arrhenius plot, a graph of ln(k) versus 1/T, yields a straight line with a slope of -Ea/R, from which the experimental activation energy can be determined. libretexts.org

In the context of this compound, if experimental kinetic data for its hydrolysis or alcoholysis were available, the activation energy derived from an Arrhenius plot could be compared with the energy barrier calculated using DFT. A close agreement between the experimental and theoretical values would lend strong support to the proposed reaction mechanism and the accuracy of the computational model. While specific Arrhenius plots for this compound reactions are not readily found in the literature, this approach remains a cornerstone of mechanistic chemistry.

Advanced Characterization and Spectroscopic Analysis of N 2 Hydroxyethyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for probing the structure of N-(2-Hydroxyethyl)formamide in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides information on the chemical environment, connectivity, and dynamics of the molecule.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms like oxygen and nitrogen.

The protons of the hydroxyethyl (B10761427) group (-CH₂CH₂OH) and the formamide (B127407) group (-NH-CHO) resonate at characteristic positions in the ¹H NMR spectrum. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) and those adjacent to the hydroxyl group (CH₂-OH) typically appear as triplets, assuming coupling with their neighbors. The formyl proton (-CHO) and the amide proton (-NH) often appear as distinct singlets or broadened signals, depending on the solvent and concentration, due to quadrupole moments and potential hydrogen exchange.

A representative ¹H NMR data interpretation for this compound is presented in the table below.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Formyl Proton (CHO) | ~8.0 - 8.2 | Singlet |

| Amide Proton (NH) | ~6.5 - 7.5 (broad) | Singlet (broad) |

| Methylene (CH₂-OH) | ~3.6 - 3.8 | Triplet |

| Methylene (N-CH₂) | ~3.3 - 3.5 | Triplet |

| Hydroxyl Proton (OH) | Variable | Singlet (broad) |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

A key feature in the ¹³C NMR spectrum is the signal from the carbonyl carbon (C=O) of the formamide group. Due to the electronegativity of the oxygen atom, this carbon is significantly deshielded and resonates at a characteristically downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the hydroxyethyl group also show distinct signals. The carbon atom bonded to the hydroxyl group (CH₂-OH) appears at a higher chemical shift compared to the carbon atom bonded to the nitrogen (N-CH₂), owing to the stronger deshielding effect of the oxygen atom.

Typical ¹³C NMR chemical shifts for this compound are summarized in the following table.

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~163 - 167 |

| Methylene Carbon (CH₂-OH) | ~60 - 62 |

| Methylene Carbon (N-CH₂) | ~41 - 43 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), are instrumental in the unambiguous assignment of proton and carbon signals and in confirming the connectivity of the atoms within this compound. researchgate.net

An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals observed in the ¹H and ¹³C NMR spectra. researchgate.net For instance, the proton signal of a specific methylene group can be directly linked to the signal of the carbon atom in that same group.

TOCSY experiments reveal correlations between all protons within a spin system, even if they are not directly coupled. researchgate.net In the case of this compound, a TOCSY spectrum would show correlations between the protons of the N-CH₂ and CH₂-OH groups, confirming their presence within the same ethyl chain. These advanced techniques provide a comprehensive and detailed picture of the molecular structure, complementing the information obtained from one-dimensional NMR experiments. researchgate.net

Carbon-13 (13C) NMR for Carbonyl Signal Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The hydroxyl (-OH) group of this compound gives rise to a characteristic absorption band in the IR spectrum. This band, which is due to the O-H stretching vibration, is typically broad and strong, appearing in the region of 3500-3200 cm⁻¹. The broadness of this peak is a result of hydrogen bonding between molecules. The position and shape of this band can be influenced by factors such as concentration and the solvent used.

The amide group in this compound has two characteristic vibrations that are prominent in the IR spectrum: the C=O stretching vibration and the N-H stretching vibration. The carbonyl (C=O) stretching vibration results in a strong absorption band, typically found in the range of 1700-1630 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding. The N-H stretching vibration of the secondary amide appears as a medium to strong band in the region of 3400-3200 cm⁻¹. This band often overlaps with the O-H stretching vibration, contributing to the broadness of the signal in that region.

A summary of the key IR absorption frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | ~3500 - 3200 | Strong, Broad |

| Amide (N-H) | N-H Stretch | ~3400 - 3200 | Medium-Strong |

| Amide (C=O) | C=O Stretch | ~1700 - 1630 | Strong |

| Methylene (-CH₂) | C-H Stretch | ~2950 - 2850 | Medium |

| C-O Stretch | C-O Stretch | ~1100 - 1000 | Medium |

Application in Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

The molecular structure of this compound, featuring both a hydroxyl (-OH) group and a formamide (-NH-C=O) group, makes it an excellent candidate for studies on intermolecular interactions, particularly hydrogen bonding. Both the hydroxyl group and the amide group can act as hydrogen bond donors and acceptors. This capability is central to its application as a plasticizer and a swelling agent.

In materials science, this compound has been investigated as an additive in the preparation of thermoplastic starch. nist.govrsc.org Research has shown through techniques like Fourier-transform infrared (FT-IR) spectroscopy that significant hydrogen bond interactions occur between the hydroxyl and amide groups of this compound and the hydroxyl groups of starch. nist.govchemsrc.com These interactions disrupt the internal hydrogen bonds within the starch granules, leading to plasticization and the formation of a continuous, homogeneous material. rsc.orgchemsrc.com The ability of this compound to form more stable and stronger hydrogen bonds compared to conventional plasticizers like glycerol (B35011) has been noted. chemsrc.com

Computational studies on formamide clusters serve as a theoretical model for understanding the hydrogen-bonding networks that this compound can form. These studies reveal that cooperativity in hydrogen-bonded networks can significantly strengthen these interactions. nih.gov The presence of both hydroxyl and amide functionalities allows this compound to participate in complex and robust hydrogen-bonded networks, influencing the macroscopic properties of materials it is blended with. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for molecular weight determination and structural elucidation through the analysis of fragmentation patterns.

The mass spectrum of this compound (Molecular Weight: 89.09 g/mol ) can be obtained using various ionization techniques, such as electron ionization (EI) typically used in Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com The molecular ion (M⁺) peak would be expected at an m/z of 89.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a fingerprint for the molecule. For this compound, key fragmentation pathways involve the cleavage of bonds adjacent to the functional groups. Common fragments would arise from:

Loss of a hydrogen atom.

Loss of the hydroxyl group (-OH).

Loss of the formyl group (-CHO).

Cleavage of the C-C bond, leading to fragments like [CH₂OH]⁺ or [H₂NCHO]⁺.

A significant peak is often observed at m/z 30, corresponding to the [CH₂NH₂]⁺ ion, which is characteristic of primary ethanolamines.

In studies related to atmospheric chemistry and degradation products, this compound has been identified using Aerosol Mass Spectrometry (AMS), where prominent ions serve as chemical fingerprints. chemicalbook.com

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 89 | Molecular Ion [M]⁺ | [C₃H₇NO₂]⁺ |

| 88 | [M-H]⁺ | [C₃H₆NO₂]⁺ |

| 72 | [M-OH]⁺ | [C₃H₆NO]⁺ |

| 60 | [M-CHO]⁺ | [C₂H₆NO]⁺ |

| 58 | [M-CH₂OH]⁺ | [C₂H₄NO]⁺ |

| 44 | [HOCH₂CH₂]⁺ or [CONH₂]⁺ | [C₂H₄O]⁺ or [CH₂NO]⁺ |

| 31 | [CH₂OH]⁺ | [CH₃O]⁺ |

| 30 | [CH₂NH₂]⁺ | [CH₄N]⁺ |

This table represents potential fragmentation patterns based on general principles of mass spectrometry and data for related compounds.

Application in Degradation Product Analysis (e.g., GC-MS, ESI-MS)

This compound (HEF) is frequently identified as a significant degradation product in industrial amine solutions, particularly those using monoethanolamine (MEA) for post-combustion CO2 capture. researchgate.netresearchgate.netresearchgate.net The analysis and quantification of HEF in these complex matrices rely heavily on mass spectrometry techniques coupled with chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for identifying and quantifying volatile and semi-volatile degradation products like HEF. manchester.ac.uk In studies of MEA degradation, GC-MS analysis of degraded solvent solutions consistently shows the presence of HEF. researchgate.net For instance, in thermal and oxidative degradation experiments of MEA, HEF is detected as a main degradation compound. researchgate.net The formation of HEF is often attributed to the reaction of MEA with formic acid, which itself is an oxidative decomposition product. researchgate.netresearchgate.net The mass spectrum of HEF obtained via GC-MS typically shows a molecular weight of 89 g/mol . ntnu.no

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC), is another powerful technique for analyzing less volatile and more polar compounds in degradation samples. acs.orghw.ac.uk ESI-MS has been used to characterize nitrogen-containing species in simulated post-combustion carbon capture processes. acs.org While GC-MS is effective, LC-MS methods have also been developed for the determination of HEF, especially when analyzing complex sample matrices from CO2 capture plants. researchgate.nethw.ac.uk

The table below summarizes findings from studies where HEF was analyzed as a degradation product using mass spectrometry.

Table 1: Mass Spectrometry Analysis of this compound as a Degradation Product

| Analytical Technique | Matrix Analyzed | Key Findings | Reference(s) |

|---|---|---|---|

| GC-MS | Degraded Monoethanolamine (MEA) solutions | HEF identified as a main product of both thermal and oxidative degradation. | researchgate.net |

| GC-MS | Degraded MEA solutions | HEF was quantified using GC-MS to assess the impact of various catalysts on amine degradation rates. | manchester.ac.uk |

| LC-MS | Degraded MEA solutions | Confirmed HEF as a major degradation product alongside N-(2-hydroxyethyl) imidazole (B134444) (HEI). | researchgate.nethw.ac.uk |

Microscopy and Diffraction Techniques in Material Science Applications

In materials science, this compound and its derivatives are explored for their utility as additives, such as plasticizers in biopolymer composites. Microscopy and X-ray diffraction are crucial for characterizing the effects of these additives on the material's structure, from the micro- to the nanoscale.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of materials at the micro-level. mdpi.com In the context of materials containing this compound derivatives, SEM is used to assess how the additive influences the polymer matrix.

Research on starch-based films has utilized N,N-Bis(2-hydroxyethyl)formamide (BHF), a related compound, as a novel plasticizer. researchgate.net SEM analysis of these films revealed that the incorporation of the plasticizer led to the complete disruption of starch granules, resulting in a continuous and homogenous phase. researchgate.netresearchgate.net This morphological change is a direct consequence of the plasticizer's interaction with the starch polymer chains, which SEM can effectively visualize. This demonstrates the capability of SEM to confirm the successful integration of the formamide-based plasticizer and the resulting morphological impact on the composite material.

X-ray Diffraction (XRD) for Crystallinity Determination in Composites

X-ray Diffraction (XRD) is the principal method for investigating the crystalline structure of materials. It is used to determine the degree of crystallinity and identify the crystallographic phases present in a sample. When this compound or its analogs are used as plasticizers in polymer composites, XRD is employed to understand how they affect the polymer's crystalline nature.

Table 2: Material Science Characterization of Composites with Formamide-Based Plasticizers

| Technique | Material | Role of Formamide Additive | Key Findings | Reference(s) |

|---|---|---|---|---|

| SEM | Corn Starch Film | Plasticizer (BHF*) | Revealed disruption of starch granules and formation of a continuous phase. | researchgate.netresearchgate.net |

Note: BHF (N,N-Bis(2-hydroxyethyl)formamide) is a derivative of HEF.

Atomic Force Microscopy (AFM) for Nanoscale Structural Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with sub-nanometer resolution. nih.gov Unlike electron microscopy, AFM can operate in various environments, including ambient air or liquid, without requiring sample staining or drying, making it suitable for delicate materials. nih.gov

While direct AFM studies on this compound are not extensively documented in the reviewed literature, the technique offers significant potential for the nanoscale characterization of composite materials in which it is used. For instance, in the case of HEF-plasticized starch films, AFM could be employed to investigate the nanoscale surface topography, roughness, and phase distribution. uchicago.edu Such an analysis would provide deeper insights than SEM, revealing how the plasticizer is integrated within the polymer matrix at the molecular level. Force spectroscopy modes of AFM could also probe the local mechanical properties (e.g., elasticity, adhesion) of the film, elucidating the plasticizing effect on a nanoscale, which is information that is difficult to obtain with other methods. nih.govuchicago.edu

Applications of N 2 Hydroxyethyl Formamide in Specialized Chemical Fields

Polymer and Materials Science Applications

N-(2-Hydroxyethyl)formamide (HEF) is a versatile compound that has garnered significant attention in polymer and materials science. Its unique chemical structure, featuring both hydroxyl and formamide (B127407) groups, allows it to act as an effective plasticizer and a precursor for advanced polymer synthesis. This article explores the specific applications of HEF in the plasticization of biopolymers and as a foundational molecule for creating specialized polymers.

Plasticization of Biopolymers (e.g., Thermoplastic Starch)

Native starch, a readily available and biodegradable biopolymer, has limited processability due to its granular and semi-crystalline nature. mdpi.com To overcome this, starch is often converted into thermoplastic starch (TPS) through the use of plasticizers. mdpi.com this compound has been identified as a novel and efficient plasticizer for this purpose. researchgate.nettandfonline.com

The efficacy of this compound as a plasticizer for starch lies in its ability to form strong hydrogen bonds. researchgate.nettandfonline.comtandfonline.com The hydroxyl (-OH) and amide (-CONH-) groups in the HEF molecule interact with the hydroxyl groups present in the starch molecules (amylose and amylopectin). tandfonline.comtandfonline.com These interactions disrupt the intra- and intermolecular hydrogen bonds within the starch granules, leading to a more amorphous and processable material. tandfonline.com

Fourier-transform infrared (FT-IR) spectroscopy has been employed to confirm the hydrogen bond interactions between HEF and starch. researchgate.nettandfonline.comtandfonline.com The observed shifts in the characteristic stretching frequencies of the hydroxyl and amide groups indicate the formation of new, stronger hydrogen bonds between the plasticizer and the starch matrix. tandfonline.com Molecular dynamics simulations have further corroborated these findings, suggesting that HEF can form hydrogen bonds with both the ether linkages in the starch main chain and the hydroxyl groups on the starch molecules, contributing to its superior plasticizing effect compared to traditional plasticizers like glycerol (B35011). tandfonline.com

This disruption of the crystalline structure leads to changes in the thermal behavior of the material. The glass transition temperature (Tg) of the starch is lowered, which is a key indicator of effective plasticization. This reduction in Tg signifies an increase in the mobility of the polymer chains, resulting in a more flexible and less brittle material. researchgate.net Thermogravimetric analysis (TGA) has also been used to assess the thermal stability of HEF-plasticized TPS. researchgate.net

Table 1: Effect of this compound on Starch Properties

| Property | Observation | Analytical Technique |

| Crystallinity | Disruption of native A-type crystallinity; formation of VH-type crystallinity. researchgate.nettandfonline.com | X-ray Diffraction (XRD) researchgate.nettandfonline.com |

| Morphology | Complete disruption of starch granules, leading to a homogeneous material. researchgate.nettandfonline.comtandfonline.com | Scanning Electron Microscopy (SEM) researchgate.nettandfonline.comtandfonline.com |

| Interactions | Formation of strong hydrogen bonds between HEF and starch. researchgate.nettandfonline.comtandfonline.com | Fourier-Transform Infrared (FT-IR) Spectroscopy researchgate.nettandfonline.comtandfonline.com |

Beyond its role as a primary plasticizer, this compound also functions as a crucial additive in the formation of thermoplastic starch nanocomposites. researchgate.netrsc.org Specifically, it has been utilized in the preparation of TPS/montmorillonite (B579905) (MMT) nanocomposites. researchgate.netrsc.org

In this context, HEF serves a dual purpose: it plasticizes the starch matrix and acts as a swelling agent for the MMT clay. researchgate.netrsc.org The ability of HEF to intercalate into the clay galleries, facilitated by hydrogen bonding, helps to delaminate the clay platelets. researchgate.net This leads to the formation of partially exfoliated nanocomposites, as demonstrated by atomic force microscopy (AFM) and X-ray diffraction (XRD). researchgate.net The improved dispersion of the nanoclay within the TPS matrix results in enhanced material properties, including increased tensile strength and improved water resistance compared to the pure HEF-plasticized starch. researchgate.net

Influence on Polymer Crystallinity and Thermal Behavior

Precursor for Advanced Polymer Synthesis

This compound is a valuable intermediate in the synthesis of other important monomers and polymers. Its chemical structure allows for conversion into N-vinylformamide, a key building block for producing poly(N-vinylformamide) and its derivatives.

A significant application of this compound is its role as a precursor in the synthesis of N-vinylformamide (NVF). google.comjustia.comgoogle.com One synthetic route involves the reaction of hydroxyethyl (B10761427) formamide with a cyclic anhydride (B1165640), such as succinic anhydride, maleic anhydride, or phthalic anhydride, to form an ester. google.comjustia.comgoogle.com This ester is then dissociated, or "cracked," through heating to yield N-vinylformamide and a diacid. google.comjustia.com

N-vinylformamide is a highly reactive monomer that readily undergoes free-radical polymerization to produce poly(N-vinylformamide) (PNVF). google.comchemicalbook.com PNVF is a water-soluble polymer with a range of potential applications. google.com Furthermore, PNVF is considered a practical precursor for the production of poly(vinylamine), a useful and less toxic alternative to other cationic, water-soluble polymers. google.com Poly(vinylamine) is typically obtained through the hydrolysis of PNVF under acidic or basic conditions. google.comresearchgate.net

Application in Biocompatible Polymer Systems

The inherent biocompatibility of the hydroxyethyl group makes HEF a valuable component in the development of polymer systems for biomedical use. Research has demonstrated its utility as a plasticizer for creating flexible films from natural polymers like corn starch. tandfonline.com In this role, HEF disrupts the internal hydrogen bonds of the starch granules, leading to the formation of a homogeneous and pliable material. tandfonline.com The resulting HEF-plasticized starch films (HSF) exhibit different mechanical properties, such as increased elongation at break compared to films plasticized with glycerol, a common plasticizer. tandfonline.com

Furthermore, HEF serves as an additive in the preparation of thermoplastic starch/montmorillonite (TPS/MMT) nanocomposites. researchgate.netresearchgate.net In this system, it functions as both a plasticizer for the starch and a swelling agent for the montmorillonite clay, facilitating the creation of a partially exfoliated nanocomposite structure. researchgate.netresearchgate.net The presence of HEF enhances the interaction between the starch and the clay particles through hydrogen bonding. researchgate.net This leads to improved properties such as increased tensile strength and water resistance compared to the plasticized starch alone. researchgate.net

The synthesis of polymers like poly-[(N-2-hydroxyethyl)-aspartamide] (PHEA) highlights the potential for creating advanced biocompatible materials. researchgate.net PHEA-based materials are explored for applications such as drug delivery, where their properties can be tuned for specific uses like creating nanoparticles for pulmonary administration. researchgate.net

Role as an Intermediate in Diverse Polymer Production

This compound is a key intermediate in the synthesis of various polymers. ontosight.aifishersci.fi One of its most significant roles is as a precursor to N-vinylformamide (NVF), an important monomer. google.comepo.org The production of NVF can proceed through the synthesis of HEF from the reaction of formamide and acetaldehyde. google.comepo.org The HEF is then typically converted to an ester, which is subsequently dissociated to yield NVF. google.com

Beyond NVF, the bifunctional nature of HEF, with its reactive hydroxyl and formamide groups, allows it to be incorporated into a variety of polymer structures. It can participate in polymerization reactions to form polyesters or be used to modify existing polymers. Its structural similarity to other monomers like N-(2-Hydroxyethyl)acrylamide and 2-hydroxyethyl methacrylate (B99206) (HEMA) suggests its potential in creating a range of hydrogels and other functional polymers. utoronto.camedchemexpress.com For instance, polymers based on N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA), a related compound, are extensively studied for biomedical applications due to their biocompatibility and non-fouling properties. mdpi.com

Green Chemistry and Solvent Research

The push towards more sustainable chemical practices has led to the investigation of HEF as a green solvent and a component in environmentally benign processes. Its properties, such as high polarity and the ability to form hydrogen bonds, make it an interesting alternative to conventional volatile organic solvents.

Evaluation as a Reaction Solvent in Organic Synthesis

HEF is considered a polar aprotic solvent with reduced toxicity compared to solvents like dimethylformamide (DMF), making it a potentially greener alternative for certain organic reactions. Its utility as a solvent is being explored in various synthetic transformations. While specific, large-scale applications are still under investigation, the principles of green chemistry encourage the replacement of hazardous solvents with safer alternatives like water or other benign media. researchgate.net The development of solvent-free reaction conditions is another key area of green chemistry, where solid-supported catalysts or reactions are performed neat, sometimes with the aid of a catalyst that can be facilitated by a minimal amount of a high-boiling, low-toxicity solvent like HEF. researchgate.net

Facilitation of Dissolution of Hydrophobic Compounds in Biochemical Assays

In the field of biochemistry and drug discovery, the poor aqueous solubility of many new chemical entities presents a significant challenge. HEF and its derivatives, such as N,N-Bis(2-hydroxyethyl)formamide, have been investigated for their ability to act as solubilizing agents in biochemical assays. Their capacity to dissolve hydrophobic compounds is crucial for in vitro testing and high-throughput screening, where maintaining the compound in solution is essential for accurate results. The use of novel solvents is a growing area of interest for processing biomolecules like proteins and DNA, where maintaining the native structure is paramount. mdpi.com

Integration into Sustainable Chemical Processes

HEF's potential extends to broader sustainable processes, particularly in the context of biorefineries. The processing of biomass, such as lignocellulose, into valuable chemicals and biofuels is a cornerstone of a sustainable bio-economy. nih.gov Lignin, a complex aromatic polymer, must often be removed from biomass to allow for the conversion of cellulose (B213188) and hemicellulose. nih.gov Deep eutectic solvents (DESs), which are mixtures of hydrogen bond acceptors and donors, are being actively researched for biomass processing. nih.gov Amides, including formamide and its derivatives, are a class of compounds used as hydrogen bond donors in the formulation of DESs. nih.gov While direct large-scale use of HEF in a DES for biomass processing is not yet widely documented, its chemical nature aligns with the components used in these green solvent systems. Furthermore, its role as a plasticizer for starch, a major biomass component, demonstrates its utility in making bioplastics, which are a key part of a circular economy. tandfonline.comresearchgate.net

Role in Environmental Chemistry Research

The study of a chemical's environmental fate and potential impact is crucial. This compound is included in databases for environmental and health risk assessments, such as the EPA's Health Assessment Workspace Collaborative (HAWC) and the CompTox Chemicals Dashboard. epa.govepa.gov These platforms gather data to evaluate the potential health and environmental hazards of chemical exposures. Monitoring data from studies like the National Health and Nutrition Examination Survey (NHANES) can be used to infer population exposure levels to various chemicals, which is a key aspect of environmental chemistry research. epa.gov While specific environmental degradation pathways or extensive monitoring results for HEF are not detailed in the provided search results, its inclusion in these regulatory and research databases indicates that it is a compound of interest for environmental assessment. epa.govepa.govnih.gov

Formation and Fate as a Degradation Product in Carbon Capture Processes

This compound is a notable degradation product formed during post-combustion CO2 capture processes that utilize aqueous amine solutions, particularly those with monoethanolamine (MEA). hw.ac.ukresearchgate.net Its presence in the solvent is an indicator of oxidative degradation. researchgate.netresearchgate.net

The formation of HEF is primarily a consequence of the oxidative degradation of MEA, which is the benchmark solvent in many carbon capture technologies. researchgate.net This degradation process is complex and influenced by several factors within the capture plant, including the presence of oxygen in the flue gas, high temperatures in the stripper and cross-heat exchanger, and the presence of metal ions which can act as catalysts. researchgate.net

HEF is considered a secondary degradation product. acs.org The primary degradation of MEA can lead to the formation of formic acid. tandfonline.com Subsequently, HEF is formed through the reaction of MEA with this formic acid. tandfonline.com It has been identified as a stable degradation product within the process. tandfonline.com

The accumulation of degradation products like HEF is a significant operational issue in carbon capture plants. These products contribute to solvent loss, can lead to operational problems such as fouling and foaming, and increase the corrosivity (B1173158) of the amine solution. hw.ac.uk The management of these degradation products is crucial for maintaining the efficiency and longevity of the carbon capture facility.

Analytical methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed for the determination and quantification of this compound in the amine solutions. hw.ac.uk

Table 1: Formation Context of this compound in Carbon Capture

| Parameter | Description |

|---|---|

| Process | Post-Combustion CO2 Capture |

| Primary Amine | Monoethanolamine (MEA) |

| Degradation Type | Oxidative and Thermal Degradation |

| Precursor | Formic Acid |

| Classification | Secondary Degradation Product |

| Stability | Considered a stable product within the process |

Mechanistic Studies of Solvent Degradation in Post-Combustion CO2 Capture

The formation of this compound is intrinsically linked to the complex mechanisms of solvent degradation in amine-based CO2 capture systems. The primary solvent, MEA, undergoes degradation through two main pathways: oxidative degradation and thermal degradation.

Oxidative Degradation: This is a major pathway for the formation of HEF precursors. It occurs primarily in the absorber, where the amine solution is in contact with flue gas containing oxygen, typically at temperatures between 40-70°C. The oxidative degradation of MEA leads to the formation of various byproducts, including aldehydes and carboxylic acids. trimeric.com Specifically, formic acid is a key intermediate in the pathway to HEF. tandfonline.com The presence of dissolved metals like iron, copper, and nickel can catalyze these oxidation reactions. researchgate.net

The proposed mechanism for HEF formation involves the amidation reaction between MEA and formic acid. This reaction is a covalent bond formation between the amino group of MEA and the carboxylic group of formic acid. tandfonline.com

Research has shown that oxalic acid can be a reactive intermediate that decomposes into formic acid, which in turn produces the stable this compound. The formation of N-(2-hydroxyethyl)oxamide is considered a minor route. tandfonline.com

Table 2: Key Reactions in the Formation of this compound

| Reaction Step | Description | Reactants | Products |

|---|---|---|---|

| 1. MEA Oxidation | Oxidative degradation of the primary amine. | Monoethanolamine (MEA), Oxygen (O2) | Formic Acid, other degradation products |

| 2. Amidation | Reaction between MEA and formic acid. | Monoethanolamine (MEA), Formic Acid | This compound (HEF) , Water |

Impact on Process Performance and Emission Profiles

Process Performance: The accumulation of non-volatile degradation products, including HEF, can lead to several operational problems. A primary concern is the reduction of the solvent's CO2 carrying capacity. As the active amine (MEA) is converted into stable degradation products like HEF, the concentration of the effective solvent decreases, thus reducing the efficiency of CO2 absorption. ntnu.no The buildup of these compounds also increases the viscosity of the solvent, which can negatively affect mass transfer and heat exchange within the system. globalccsinstitute.com

Furthermore, the presence of degradation products, particularly acidic compounds, contributes to the formation of heat-stable salts (HSS). researchgate.net While HEF itself is an amide, its precursor, formic acid, is a key component of HSS. The accumulation of HSS is a major issue as it reduces the amount of free amine available for CO2 capture and significantly increases the corrosion rates of plant equipment, such as the stripper, reboiler, and heat exchangers. globalccsinstitute.comforcetechnology.com Studies have shown that solutions containing formic acid, a precursor to HEF, exhibit higher corrosivity. forcetechnology.com

Emission Profiles: this compound is listed as a potential volatile emission from post-combustion amine CO2 capture processes. trimeric.com Emissions can occur from the absorber stack, where the treated flue gas is released. researchgate.net The volatility of degradation products is a critical factor in their potential for atmospheric emission.

Table 3: Summary of Impacts of this compound and Related Degradation Products

| Impact Area | Effect |

|---|---|

| Solvent Capacity | Reduction in CO2 absorption capacity due to loss of active amine. |

| Solvent Viscosity | Increase in viscosity, potentially hindering mass and heat transfer. |

| Corrosion | Contribution to increased corrosion rates, particularly due to its acidic precursors. |

| Emissions | Potential for atmospheric emission as a volatile degradation product. |

Derivatives and Analogues of N 2 Hydroxyethyl Formamide: Synthesis and Research Focus

Exploration of N-Substituted Hydroxyethylformamides

The substitution on the nitrogen atom of the formamide (B127407) group in N-(2-Hydroxyethyl)formamide is a key strategy to modulate its properties. This can range from simple alkyl or aryl substitutions to the introduction of more complex moieties, leading to a diverse library of compounds with varied applications.

One area of investigation involves the synthesis of N-substituted imidazole-5-carboxamides, which have shown potential as antidepressant agents. For instance, analogues of moclobemide (B1677376) were synthesized where the phenyl ring was replaced with substituted imidazoles. These compounds, specifically N-[(4-morpholinyl) ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides, were found to be more potent than moclobemide in forced swimming tests in mice. brieflands.com

Another study focused on the synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides. These derivatives were designed to explore the impact of different functionalities on the carboxamide side chain on the bioactivity of the 4-hydroxy-6-methylquinolinone scaffold. The research aimed to understand the structure-activity relationship (SAR) of this series for potential anticancer applications. mdpi.com

Furthermore, research into cinnamamide (B152044) derivatives has shown that N-substitution plays a crucial role in their anti-inflammatory activity. For example, N-(2-hydroxyethyl)-p-methoxycinnamamide and N,N-bis-(2-hydroxyethyl)-p-methoxycinnamamide demonstrated higher anti-inflammatory activity compared to their parent compound, ethyl p-methoxycinnamate. This suggests that the presence of the N-ethyl hydroxy substituent enhances the biological activity. ugm.ac.id

Derivatives with Modified Formamide Moieties (e.g., Oxamide (B166460), Sulfonamide Analogues)

Modification of the formamide moiety itself, by replacing it with isosteric groups like oxamide or sulfonamide, has led to the development of derivatives with distinct properties and potential applications.

Oxamide Analogues:

N,N'-Bis(2-hydroxyethyl)oxamide is a notable derivative where the single formamide group is replaced by an oxamide linker. thermofisher.comnih.gov This compound is a crystalline powder and serves as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.com The presence of two hydroxyethyl (B10761427) groups and two amide functionalities allows for extensive hydrogen bonding, influencing its physical properties and potential as a cross-linking agent or in the formation of coordination polymers.

Sulfonamide Analogues:

The replacement of the formamide group with a sulfonamide moiety introduces a different geometric and electronic environment. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide is an example where the formamide is replaced by a sulfonamide linked to a methylbenzene ring. This modification can lead to applications as surfactants or as intermediates in the pharmaceutical industry. Research on sulfonamide derivatives of oxamide and other related structures has utilized techniques like FT-IR and DFT to study intramolecular hydrogen bonds, providing insights into their molecular structure and interactions. researchgate.net The synthesis of various sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides, such as 4-acetamidobenzenesulphonylchloride, under basic conditions. saspublishers.com

Advanced Derivatives with Complex Architectures and Potential Intermolecular Interactions

Moving beyond simple substitutions, researchers have designed and synthesized advanced derivatives of this compound with intricate molecular architectures. These complex structures are often designed to engage in specific intermolecular interactions, a key aspect in areas like drug design and materials science.

An interesting example is found in the development of novel anthraquinone (B42736) compounds that induce a form of programmed cell death called paraptosis. nih.gov In these compounds, the this compound structure is considered a critical pharmacophore. It is suggested that this moiety is related to the upregulation of LC3-II, a protein involved in autophagy, and facilitates cytoplasmic vacuolization, a hallmark of paraptosis. nih.gov The synthesis of these complex molecules involves multi-step procedures to attach the this compound group to the anthraquinone core. nih.gov

The study of intermolecular interactions, particularly hydrogen bonding, is crucial for understanding the behavior of these advanced derivatives. For example, DFT calculations have been used to quantify the strength of bifurcated hydrogen bonds in systems mimicking amino acid side chains. In these studies, N-(2-Hydroxyethyl)acetamide, a close analogue of this compound, was used to mimic the amino acid serine. The results showed that the hydroxyl group can donate a bifurcating hydrogen bond, significantly affecting the energy and vibrational frequencies of the system. pnas.org This fundamental understanding of non-covalent interactions is vital for the rational design of molecules with specific binding properties.

Comparative Studies of Derivatives for Structure-Activity Relationships